molecular formula C8H6N2O3 B11767996 5-Hydroxy-1H-benzimidazole-6-carboxylic acid CAS No. 92222-06-5

5-Hydroxy-1H-benzimidazole-6-carboxylic acid

Cat. No.: B11767996
CAS No.: 92222-06-5
M. Wt: 178.14 g/mol
InChI Key: HQFOHVQYKTWMIN-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound is known for its corrosion-inhibiting properties against strong acids . Benzimidazoles have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization . The reaction conditions often include the use of catalysts such as nickel or copper, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

CAS No.

92222-06-5

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

6-hydroxy-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-2-6-5(9-3-10-6)1-4(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

HQFOHVQYKTWMIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)O)C(=O)O

Origin of Product

United States

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